1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Description
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 2,2-difluoroethyl substituent at the N1 position, a pyrrolidinyl carbonyl group at C5, and an amine group at C4. The pyrazole core provides a rigid scaffold for functionalization, while the difluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is structurally distinct from other pyrazole derivatives due to its unique combination of fluorine and pyrrolidine-based substituents.
Properties
IUPAC Name |
[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O/c11-8(12)6-16-9(7(13)5-14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKTGIUYJAWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NN2CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as difluoroethyl bromide, in the presence of a base.
Attachment of the pyrrolidinylcarbonyl group: This is typically done through an acylation reaction, where the pyrazole intermediate is reacted with a pyrrolidinylcarbonyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrazole ring.
Acylation: The compound can be acylated using acyl chlorides or anhydrides, leading to the formation of acylated derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The 2,2-difluoroethyl group in the target compound reduces metabolic oxidation compared to non-fluorinated alkyl chains (e.g., ethyl or methyl) in analogs like 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine . This enhances bioavailability and half-life .
Pyrrolidinyl Carbonyl vs. Aryl Groups : The pyrrolidin-1-ylcarbonyl group at C5 differentiates the target compound from aryl-substituted derivatives (e.g., 4-(4-fluorophenyl)-3-pyridinyl analogs). This group may improve solubility compared to hydrophobic aryl substituents while maintaining binding affinity through hydrogen bonding .
Amine Position : The C4 amine is conserved across many pyrazole derivatives, suggesting its role as a critical pharmacophore or synthetic handle. Derivatives like 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride leverage this amine for salt formation, enhancing crystallinity and stability .
Biological Activity
1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that may confer significant biological properties. The compound's molecular formula is , and it has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to inflammation and cancer.
Chemical Structure and Properties
The structure of this compound includes a difluoroethyl group, a pyrrolidine moiety, and a pyrazole ring. This combination may enhance its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.24 g/mol |
| CAS Number | 2101199-45-3 |
In Vitro Studies
Preliminary investigations into the biological activity of this compound have indicated that it may exhibit anti-inflammatory and anticancer properties. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which plays a crucial role in DNA repair mechanisms in cancer cells . The inhibition of PARP has been linked to increased sensitivity of cancer cells to chemotherapy.
In Vivo Studies
Research on structurally related compounds has demonstrated tumor regression in xenograft models. For example, pyrazolo[1,5,4-de]quinoxalin derivatives have shown promising results as selective PARP inhibitors, leading to better potency in inhibiting cancer cell proliferation compared to existing treatments . Although direct studies on this compound are necessary to confirm these effects, the existing literature suggests a potential for similar biological activities.
Case Study 1: Anticancer Activity
A study evaluating the effects of pyrazole derivatives on cancer cell lines found that compounds with similar structural motifs inhibited cell proliferation effectively. These findings indicate that this compound may also possess anticancer properties that warrant further investigation.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives demonstrated their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound could be explored for its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,2-difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and condensation reactions. For example, pyrazole cores are often constructed via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters, followed by functionalization. Key parameters include temperature control (e.g., 120°C for cyclization using POCl₃ ), solvent selection (e.g., ethanol for reflux ), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling ). Post-synthetic modifications, such as fluorination or amide coupling, require anhydrous conditions to preserve reactive intermediates.
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Structural validation requires a combination of spectral and crystallographic methods:
- IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) groups .
- NMR (¹H/¹³C) to resolve substituent positions on the pyrazole ring and detect fluorinated moieties .
- X-ray crystallography for absolute configuration determination, as demonstrated for related pyrazole derivatives (e.g., bond lengths of 1.33–1.45 Å for C-N bonds ).
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or colorimetric substrates .
- Cytotoxicity profiling with MTT or resazurin assays in cancer cell lines .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,2-difluoroethyl and pyrrolidinylcarbonyl groups influence pharmacological properties?
- Methodological Answer : Computational modeling (DFT or molecular docking) can predict electronic effects:
- The electron-withdrawing difluoroethyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
- The pyrrolidinylcarbonyl moiety introduces steric bulk, potentially improving target binding specificity. For example, in related compounds, substituent size correlates with kinase selectivity (e.g., 10-fold selectivity shifts with methyl vs. phenyl groups ).
Q. What strategies mitigate low solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs of carboxylic acid derivatives ).
- Formulation optimization : Use co-solvents (PEG, cyclodextrins) or lipid-based nanoemulsions .
- Salt formation : Improve aqueous solubility via HCl or citrate salts, as seen in pyrazole-amine derivatives .
Q. How can researchers resolve contradictory data in biological activity across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays ).
- Compound purity : Validate via HPLC (≥95% purity) to exclude impurity-driven artifacts .
- Cell line heterogeneity : Use isogenic cell panels or primary cells to assess context-dependent effects .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Key Issues : Low yields in fluorination steps; purification difficulties due to polar intermediates.
- Solutions :
- Flow chemistry for exothermic reactions (e.g., difluoroethylation ).
- Chromatography alternatives : Use recrystallization (ethanol/water mixtures) or centrifugal partition chromatography .
Q. How can in silico tools predict off-target interactions or toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
